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Compound of Interest

Compound Name: Lsd1-IN-5

Cat. No.: B12422971

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lsd1-IN-5, a potent and reversible
inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details its chemical

properties, mechanism of action, relevant signaling pathways, and experimental protocols for
its characterization.

Chemical and Physical Properties

Lsd1-IN-5 is a small molecule inhibitor of the flavin-dependent monoamine oxidase, LSDL1. Its
key chemical and physical properties are summarized in the table below for easy reference.
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Property Value
Molecular Formula C15H13BrN20s
Molecular Weight 349.18 g/mol
CAS Number 2035912-55-9

0OC1=C(0)C=C(Br)C(/C=C/C2=CC(/C(N)=N/O)=
CC=C2)=C1

SMILES

InChl=1S/C15H13BrN203/c16-10-6-
InChl 9(14(20)13(19)5-10)3-1-7-2-8(4-11(7)17-21)12-
15-18/h1-6,19-21H,12H2,(H3,15,18)/b3-1+

Appearance Solid powder
Purity Typically >98%
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

Lsd1-IN-5 is a potent and reversible inhibitor of LSD1 with a reported IC50 of 121 nM.[1][2][3]
LSD1, also known as KDM1A, is a histone demethylase that specifically removes methyl
groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated
with active gene transcription. By inhibiting LSD1, Lsd1-IN-5 leads to an increase in the levels
of H3K4me2, which in turn can modulate the expression of various target genes.[1][2]

The primary mechanism of action of Lsd1-IN-5 is the reversible inhibition of the catalytic
activity of LSD1. This prevents the demethylation of H3K4, leading to a "brake" on the removal
of this active histone mark. This mode of action is distinct from irreversible inhibitors that form a
covalent bond with the FAD cofactor of LSD1.
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Mechanism of Lsd1-IN-5 action on LSD1.

Involvement in Signaling Pathways

LSD1 is a critical regulator in multiple signaling pathways implicated in cancer and other
diseases. By inhibiting LSD1, Lsd1-IN-5 can potentially modulate these pathways.

o TGF-§3 Signaling: LSD1 is known to be a component of the NuRD complex which can
regulate the TGF-[3 signaling pathway.[4] Inhibition of LSD1 can lead to the upregulation of
TGF- family members.[4]

e« mTOR Signaling: Studies have shown that LSD1 can negatively regulate autophagy through
the mTOR signaling pathway in certain cancer cells.[2]

e PI3K/AKT Signaling: In prostate cancer cells, LSD1 has been shown to activate the
PISK/AKT signaling pathway by regulating the expression of the p85 subunit.[5]
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LSD1's role in key signaling pathways.

Experimental Protocols

A variety of in vitro assays can be employed to determine the inhibitory activity of compounds
like Lsd1-IN-5 against LSD1. Below is a detailed protocol for a common fluorescence-based
assay that measures the production of hydrogen peroxide (H202), a byproduct of the LSD1
demethylation reaction.

In Vitro LSD1 Inhibition Assay (Fluorescence-Based)

Principle: This assay relies on the detection of H202 produced during the LSD1-catalyzed
demethylation of a histone H3 peptide substrate. In the presence of horseradish peroxidase
(HRP), H202 reacts with a fluorogenic substrate (e.g., Amplex Red or ADHP) to produce a
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highly fluorescent compound (resorufin), which can be measured.[6] The signal is directly
proportional to LSD1 activity.

Materials:

Recombinant human LSD1 protein

e LSD1 assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 50 mM NaCl, 1 mM DTT)

o Dimethylated H3K4 peptide substrate (e.g., H3(1-21)K4me2)

e Lsd1-IN-5 or other test inhibitors

e Horseradish Peroxidase (HRP)

o Amplex® Red reagent (or similar fluorogenic substrate)

e FAD (cofactor for LSD1)

e 96-well black microplate

o Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Protocol:

o Reagent Preparation:

o Prepare a working solution of LSD1 enzyme in assay buffer. The final concentration
should be empirically determined to yield a robust signal.

o Prepare a stock solution of the H3K4me2 peptide substrate in assay buffer.

o Prepare a stock solution of Lsd1-IN-5 and other inhibitors in 100% DMSO. Create a
dilution series in assay buffer. Ensure the final DMSO concentration in the assay is low
(e.g., <1%) to avoid enzyme inhibition.

o Prepare a detection mix containing HRP and Amplex Red in assay buffer according to the
manufacturer's instructions.
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e Assay Procedure:

o To the wells of a 96-well black microplate, add the following in order:

= Assay Buffer

» Lsd1-IN-5 or vehicle control (DMSO)

= LSD1 enzyme solution

o Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to
the enzyme.

o Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and FAD to each
well.

o Incubate the plate at 37°C for 60 minutes.

o Stop the reaction and initiate signal development by adding the HRP/Amplex Red
detection mix to each well.

o Incubate the plate at room temperature for 5-10 minutes, protected from light.

o Measure the fluorescence intensity using a microplate reader at the appropriate excitation
and emission wavelengths.

o Data Analysis:

o Subtract the background fluorescence (wells without enzyme) from all other readings.

o Calculate the percent inhibition for each inhibitor concentration relative to the vehicle
control.

o Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to determine the IC50 value.
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In Vitro Characterization
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General workflow for LSD1 inhibitor characterization.

Conclusion

Lsd1-IN-5 is a valuable research tool for studying the biological roles of LSD1 in various
physiological and pathological processes. Its reversible nature and well-characterized potency
make it a suitable probe for investigating the therapeutic potential of LSD1 inhibition in
diseases such as cancer. The experimental protocols and pathway information provided in this
guide offer a solid foundation for researchers to further explore the effects of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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